Ethyl 1H-benzo[d]imidazole-7-carboxylate
Overview
Description
Ethyl 1H-benzo[d]imidazole-7-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization : Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate has been synthesized and characterized using spectroscopic methods and X-ray diffraction. The study focused on the molecule's structural optimization, electron density, and band gap energy, highlighting its potential in solid-state studies and materials science (Kumar et al., 2020).
Pharmacological Applications : Various derivatives of Ethyl 1H-benzo[d]imidazole have been synthesized and evaluated for anti-inflammatory, antioxidant, antibacterial, and antifungal activities. These compounds showed appreciable activity, indicating potential uses in pharmaceuticals and drug discovery (Anisetti & Reddy, 2017).
Anticancer Research : A novel derivative of Ethyl 1H-benzo[d]imidazole, synthesized by nitro reductive cyclization, demonstrated promising activity against human melanoma and mouse melanoma cancer cell lines. This highlights its potential in developing new anticancer agents (Kumar et al., 2020).
Antiprotozoal Activity : Ethyl‐1‐(i‐butyloxycarbonyloxy)‐6‐nitrobenzimid‐azole‐2‐carboxylate, a derivative, displayed activity against protozoa like Trypanosoma cruzi and Trichomonas vaginalis, suggesting a role in the treatment of protozoal infections (Aguirre et al., 2004).
Antimicrobial Agents : Novel benzimidazole–oxadiazole hybrid molecules, derived from Ethyl 1H-benzo[d]imidazole, showed potent antimicrobial and anti-tubercular activities. This suggests its application in combating microbial infections and tuberculosis (Shruthi et al., 2016).
Material Science : Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was synthesized with its structural characterization determined by various spectroscopic techniques. It shows potential for applications in material science and molecular engineering (Sathyanarayana & Poojary, 2021).
Mechanism of Action
Target of Action
Ethyl 1H-benzo[d]imidazole-7-carboxylate, also known as Ethyl 4-Benzimidazolecarboxylate, is a compound that belongs to the class of benzimidazoles Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some benzimidazole derivatives inhibit the polymerization of tubulin into microtubules, a critical process in cell division, thereby exhibiting antitumor activity .
Biochemical Pathways
For instance, some benzimidazole derivatives can inhibit DNA synthesis, disrupt energy metabolism, or interfere with protein synthesis .
Pharmacokinetics
Benzimidazole compounds are generally known for their good bioavailability due to their high solubility in water and other polar solvents .
Result of Action
Benzimidazole derivatives are known to induce various cellular responses, such as cell cycle arrest, apoptosis, or autophagy, depending on their specific biological activity .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of benzimidazole compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1H-benzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-8-9(7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIROFVBTDWNLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30525099 | |
Record name | Ethyl 1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30525099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167487-83-4 | |
Record name | Ethyl 1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30525099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.